A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(triphenylphosphine)ruthenium(II) Chloride
A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(triphenylphosphine)ruthenium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Tris(triphenylphosphine)ruthenium(II) chloride, with the chemical formula RuCl₂(PPh₃)₃, is a key coordination complex of ruthenium.[1][2] This chocolate-brown solid is soluble in many organic solvents, such as benzene, and serves as a vital precursor for a wide array of other complexes, including homogeneous catalysts used in organic synthesis.[1] Its versatility as a precatalyst extends to numerous transformations, including oxidations, reductions, cross-couplings, cyclizations, and isomerizations.[1][2]
Physicochemical Properties
Tris(triphenylphosphine)ruthenium(II) chloride is a crystalline solid with a monoclinic crystal structure.[1] Key physical and structural properties are summarized below.
| Property | Value |
| Chemical Formula | C₅₄H₄₅Cl₂P₃Ru |
| Molar Mass | 958.83 g/mol |
| Appearance | Black or Red-Brown Crystals |
| Density | 1.43 g/cm³ |
| Melting Point | 133 °C |
| Crystal Structure | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Square-Pyramidal / Octahedral |
Synthesis of Tris(triphenylphosphine)ruthenium(II) Chloride
The synthesis of Tris(triphenylphosphine)ruthenium(II) chloride is typically achieved through the reaction of a ruthenium(III) precursor with an excess of triphenylphosphine. The general workflow for the synthesis and subsequent characterization is outlined below.
Caption: General workflow for the synthesis and characterization of RuCl₂(PPh₃)₃.
Experimental Protocol
This protocol is based on established literature procedures for the synthesis of Tris(triphenylphosphine)ruthenium(II) chloride.[2][3]
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol or Ethanol (anhydrous and deoxygenated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ruthenium(III) chloride trihydrate in methanol or ethanol.
-
Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for approximately 15 minutes.
-
While maintaining the inert atmosphere, add a stoichiometric excess of triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux with continuous stirring. A color change to a dark brown solution should be observed.
-
Continue refluxing for 1-2 hours. The product will begin to precipitate as a dark brown solid.
-
After the reflux period, allow the mixture to cool to room temperature. Further precipitation of the product should occur.
-
Collect the solid product by filtration through a Büchner funnel.
-
Wash the collected solid with several portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum to yield Tris(triphenylphosphine)ruthenium(II) chloride as a crystalline solid.
Structural Characterization
The molecular structure of Tris(triphenylphosphine)ruthenium(II) chloride has been extensively studied. It exhibits a five-coordinate, distorted square-pyramidal geometry in the solid state, though it can also be viewed as octahedral with a weak agostic interaction between the ruthenium center and a hydrogen atom of one of the phenyl groups.[1][4][5] This interaction leads to a slight distortion of the coordination sphere.
X-ray Crystallography
Single-crystal X-ray diffraction studies have provided precise data on the bond lengths and angles within the complex.
| Parameter | Value (Å) |
| Ru-P Bond Lengths | 2.230 - 2.412 |
| Ru-Cl Bond Lengths | ~2.387 |
| Ru---H Agostic Interaction | ~2.59 |
Data sourced from multiple crystallographic studies.[1]
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR are crucial for characterizing the complex in solution.
| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent |
| ³¹P | ~28.94 ppm | singlet | CDCl₃ |
The single peak in the ³¹P NMR spectrum indicates that the three phosphine ligands are chemically equivalent on the NMR timescale in solution.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of the ligands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3058 | C-H aromatic stretch |
| ~1480 | C=C aromatic stretch |
| ~1432 | C=C aromatic stretch |
| 742, 693 | C-H bending vibrations |
The absence of a strong absorption band in the 1900-2100 cm⁻¹ region confirms the absence of carbonyl ligands.[7][8]
UV-Visible Spectroscopy
The electronic spectrum of Tris(triphenylphosphine)ruthenium(II) chloride in solution shows characteristic absorption bands. In solution, an equilibrium exists where one of the triphenylphosphine ligands can dissociate. The addition of excess triphenylphosphine can shift this equilibrium, leading to changes in the UV-Vis spectrum.[9]
Catalytic Applications
Tris(triphenylphosphine)ruthenium(II) chloride is a versatile precatalyst for a variety of organic transformations. A representative example is the hydrogenation of alkenes. The proposed catalytic cycle involves the formation of a ruthenium hydride species.
Caption: Simplified catalytic cycle for alkene hydrogenation using RuCl₂(PPh₃)₃.
This complex serves as a precatalyst for the hydrogenation of a wide range of substrates, including alkenes, nitro compounds, ketones, and imines.[1][10] It also facilitates oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones.[1] Furthermore, it is employed in carbon-carbon bond-forming reactions through cross-coupling and C-H activation.[1]
Safety and Handling
Tris(triphenylphosphine)ruthenium(II) chloride is harmful if swallowed, in contact with skin, or if inhaled.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is sensitive to air and moisture and should be stored under an inert atmosphere.[2]
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. open.library.ubc.ca [open.library.ubc.ca]
- 5. journals.iucr.org [journals.iucr.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Tris(triphenylphosphine)ruthenium(II) chloride | 15529-49-4 [chemicalbook.com]
